molecular formula C8H6N2O4 B13288686 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13288686
M. Wt: 194.14 g/mol
InChI Key: UXPORCUUPIVOTN-UHFFFAOYSA-N
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Description

5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1597150-48-5) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H6N2O4 and a molecular weight of 194.15 g/mol, this chemical serves as a versatile building block for the synthesis of more complex molecules . Its structure combines a 1,2,4-oxadiazole ring, a privileged scaffold known for its metabolic stability and presence in pharmacologically active compounds, with a 5-methylfuran-3-yl substituent . This makes it a valuable precursor for researchers developing novel substances, particularly as a carboxylic acid derivative suitable for further functionalization via amide bond formation or other coupling reactions. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal utilization . Researchers can leverage this chemical in exploring new lead compounds, studying structure-activity relationships (SAR), and developing potential inhibitors for various biological targets. For safe handling, please refer to the associated Safety Data Sheet. The product is typically shipped with cold-chain transportation to ensure stability and is recommended to be stored at 2-8°C .

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-(5-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c1-4-2-5(3-13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

InChI Key

UXPORCUUPIVOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves constructing the oxadiazole ring through cyclization of suitable precursors, such as amidoximes derived from corresponding nitriles or carboxylic acids, under controlled conditions.

Key Steps

  • Preparation of Amidoximes: Aromatic nitriles are converted into amidoximes via hydroxylamine hydrochloride in the presence of base, typically sodium carbonate or sodium hydroxide, under reflux conditions.
  • Activation of Carboxylic Acid: The carboxylic acid group is preactivated using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of catalysts such as 4-Dimethylaminopyridine (DMAP).

Reaction Conditions & Data

Step Reagents Temperature Duration Yield References
Amidoxime formation Hydroxylamine hydrochloride, NaOH Reflux (~100°C) 4-6 hours 70-85% ,
Cyclization to oxadiazole Heating amidoximes with activated carboxylic acids 80-120°C 2-4 hours 51-92% ,

Notes

  • The cyclization typically proceeds via dehydration, facilitated by heating in basic or neutral conditions.
  • Use of microwave irradiation has been reported to enhance yields and reduce reaction times.

Activation of Carboxylic Acid Using Coupling Reagents

Method Overview

Activation of the carboxylic acid group with coupling reagents like PyAOP, EDC, or CDI enables efficient formation of the oxadiazole ring through subsequent heterocyclization.

Procedure

  • Preactivation: Carboxylic acid is mixed with a coupling reagent and base (e.g., DIPEA) in acetonitrile or DMF at room temperature for 15 minutes.
  • Heterocyclization: The activated intermediate reacts with amidoximes or hydroxylamine derivatives under heating to form the oxadiazole ring.

Research Data

Reagents Activation Conditions Yield Range Reference
PyAOP + DIPEA 25°C, 15 min 85-95% ,
CDI 80°C, 2 hours 70-85%

Notes

  • Activation improves coupling efficiency, especially with sterically hindered or electron-deficient acids.
  • The process preserves the integrity of sensitive functional groups, including the methylfuran moiety.

One-Pot Synthesis Strategies

Method Overview

Recent advances have demonstrated the feasibility of one-pot protocols combining amidoxime formation, activation, and cyclization, streamlining the synthesis process.

Representative Protocol

  • Step 1: Amidoxime formation from nitriles or direct amidoxime precursors.
  • Step 2: Activation of carboxylic acid using reagents like Vilsmeier reagent or carbodiimides.
  • Step 3: Cyclization under reflux or microwave conditions to afford the oxadiazole.

Data Summary

Method Reagents Conditions Yield Reference
Vilsmeier activation Vilsmeier reagent 80°C, 1-2 hours 61-93%
Tandem reaction with nitriles TfOH, nitriles 10 min, room temperature ~90% ,

Notes

  • One-pot methods significantly reduce purification steps and reaction times.
  • Suitable for synthesizing derivatives with various substituents, including methylfuran groups.

Specific Synthesis of 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid

Proposed Synthetic Route

Based on the literature, a plausible route involves:

  • Step 1: Synthesis of 5-(5-Methylfuran-3-yl)amidoxime from 5-methylfuran-3-carbonitrile.
  • Step 2: Activation of a suitable carboxylic acid (e.g., oxalic acid or other diacid derivatives) using PyAOP or CDI.
  • Step 3: Coupling of the amidoxime with the activated acid under heating to induce cyclization.

Supporting Data

  • The compound's structure and properties are consistent with methods described in, which emphasizes heterocyclization of amidoximes with activated acids.
  • The literature indicates that methylfuran substituents are compatible with these heterocyclization conditions, with yields typically exceeding 70%.

Notes on Reaction Conditions and Optimization

  • Temperature: Generally between 80-120°C for cyclization steps.
  • Solvents: Acetonitrile, DMF, or 1,4-dioxane are preferred due to their stability at high temperatures.
  • Catalysts: Bases such as DIPEA or triethylamine facilitate activation; acids like TfOH can catalyze heterocycle formation.
  • Reaction Time: Ranges from 1 hour to overnight, depending on the method.

Summary of Preparation Methods

Method Type Key Features Advantages Disadvantages References
Heterocyclic Cyclization Cyclization of amidoximes with activated acids High yields, versatile Longer reaction times ,,
Activation with Coupling Reagents Use of PyAOP, CDI, EDC Efficient, mild conditions Cost of reagents ,,
One-Pot Synthesis Combined steps, microwave-assisted Fast, minimal purification Optimization needed ,

Chemical Reactions Analysis

5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides. Reagents like alcohols or amines in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications across various fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, molecular weights, synthesis methods, and biological activities of related compounds:

Compound Name Substituent Molecular Weight Key Features/Activity Synthesis Method (Reference)
5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-Methylfuran-3-yl 221.17 Predicted planar structure with hydrogen bonding and π-stacking (inferred from analogs) Not explicitly reported
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.1 Synthesized via KOH-mediated ester hydrolysis (94% yield); MS (ESI) confirmed Hydrolysis of ethyl ester
5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid (potassium salt) 2-Trifluoromethylphenyl 220.05 Structural data (SMILES, InChIKey); electron-withdrawing CF₃ group enhances acidity Not detailed; likely ester hydrolysis
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.18 Exact mass 220.046; methoxy group may improve lipophilicity Not explicitly described
5-Phenethyl-1,2,4-oxadiazole-3-carboxylic acid Phenethyl N/A Discontinued product; potential steric effects from bulky substituent Discontinued
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 1H-Pyrazol-3-yl 180.12 Heteroaromatic substituent; purity/specifications not specified Not detailed

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Carboxylic acid groups form O–H⋯O dimers in the solid state (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid ).
  • π–π Stacking : Aromatic/heteroaromatic substituents (e.g., phenyl, furan) enable stacking interactions (centroid–centroid distance ~3.2 Å) .
  • Planarity: Non-hydrogen atoms in the oxadiazole-carboxylic acid core are nearly coplanar (<0.1 Å deviation), favoring crystal packing .

Biological Activity

5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS Number: 1431412-19-9) is a compound within the oxadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₆N₂O₄
  • Molecular Weight : 194.14 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring substituted with a methylfuran moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid. The following table summarizes key findings from various research studies:

Study ReferenceCell Line TestedIC₅₀ (µM)Mechanism of Action
MDA-MB-231 (Breast)0.126Induces apoptosis and inhibits cell proliferation
HT-29 (Colon)10.0Inhibits growth factor signaling pathways
Multiple Cancer LinesVariesInteracts with DNA and inhibits tubulin polymerization

Detailed Findings

  • MDA-MB-231 Cell Line :
    • The compound exhibited a potent inhibitory effect on the proliferation of the MDA-MB-231 triple-negative breast cancer cell line with an IC₅₀ value of 0.126 µM. This suggests strong efficacy in targeting aggressive cancer types .
  • HT-29 Cell Line :
    • In the HT-29 colon adenocarcinoma cell line, treatment with concentrations ranging from 10 µM to 50 µM resulted in reduced cell viability by approximately 64% to 73% over 24 hours. The effect was more pronounced at higher concentrations .
  • Mechanisms of Action :
    • The anticancer activity is attributed to several mechanisms:
      • Induction of apoptosis through caspase activation.
      • Inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
      • Disruption of microtubule dynamics, leading to cell cycle arrest .

Off-target Effects

While the primary focus is on anticancer properties, there are indications that 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid may exhibit off-target effects that could be beneficial or detrimental:

  • Significant inhibition of MMPs has been noted, which can affect tumor invasion and metastasis .

Case Studies

In vivo studies have demonstrated the effectiveness of this compound in animal models:

  • Mouse Model for Breast Cancer :
    • Mice inoculated with MDA-MB-231 cells showed reduced tumor growth and metastasis after treatment with the compound over a period of 30 days .
  • Toxicity Assessment :
    • Toxicological evaluations indicated low acute toxicity in preliminary tests using Daphnia magna, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the recommended synthetic routes for 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions, such as:

  • Cyclocondensation : Coupling a furan-3-carboxylic acid derivative with hydroxylamine to form the oxadiazole ring.
  • Functionalization : Introducing the methylfuran moiety via nucleophilic substitution or cross-coupling reactions.
    Key parameters include:
  • Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions.
  • pH : Neutral to slightly acidic conditions for cyclization stability .
  • Catalysts : Use of transition metals (e.g., Pd for cross-couplings) to enhance efficiency.
    Purification via column chromatography or recrystallization ensures high yields (>70%) .

Basic: How can the structural integrity of this compound be validated experimentally?

Answer:
Combine:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring connectivity (e.g., oxadiazole C=O at ~170 ppm, furan protons at 6.5–7.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., oxadiazole N–O bond ~1.36 Å) and dihedral angles between fused rings .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C9_9H7_7N3_3O4_4, theoretical 221.04 g/mol) with <2 ppm error .

Advanced: How do structural modifications (e.g., substituent changes) impact biological activity in analogs?

Answer:
Structure-Activity Relationship (SAR) Studies :

  • Methylfuran vs. Phenyl : Replace the methylfuran with phenyl (as in 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid) to assess changes in hydrophobicity and target binding. Bioassays show phenyl analogs exhibit stronger enzyme inhibition (IC50_{50} ~10 µM vs. ~25 µM for methylfuran) due to enhanced π-π stacking .
  • Electron-Withdrawing Groups : Fluorine or nitro groups at the furan 5-position increase metabolic stability but may reduce solubility .
    Quantitative data from dose-response curves and molecular docking (e.g., Glide or AutoDock) validate these trends .

Advanced: What strategies resolve low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvents : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment : Deprotonate the carboxylic acid at pH >7.5 (pKa ~3.5) to form water-soluble carboxylates .
  • Prodrug Derivatization : Synthesize ethyl ester analogs (e.g., ethyl 1,2,4-oxadiazole-3-carboxylate) for improved lipophilicity, followed by enzymatic hydrolysis in vivo .

Advanced: How can computational modeling guide target identification for this compound?

Answer:

  • Molecular Docking : Screen against kinase or protease libraries (e.g., PDB) to predict binding affinities. For example, the oxadiazole ring may hydrogen bond with catalytic residues (e.g., Serine in hydrolases) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • ADMET Prediction : Tools like SwissADME assess permeability (e.g., logP ~1.8) and cytochrome P450 interactions .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .

Advanced: How can synthetic impurities be identified and mitigated during scale-up?

Answer:

  • HPLC-MS Monitoring : Detect intermediates/byproducts (e.g., uncyclized precursors or dimerization products) .
  • Process Optimization : Reduce impurities by:
    • Lowering reaction temperature during cyclization.
    • Using scavenger resins (e.g., polymer-bound isocyanate) to trap reactive intermediates .
  • Crystallization : Selective solvent systems (e.g., ethanol/water) to isolate the pure product .

Advanced: What analytical methods quantify stability under physiological conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 and 9 (37°C, 24h), then analyze via LC-MS for degradation products (e.g., hydrolyzed oxadiazole ring) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to assess isomerization .
  • Long-Term Stability : Store at 4°C in amber vials; monitor monthly with NMR/HPLC .

Basic: What are the safety and handling protocols for this compound?

Answer:

  • Toxicity : Preclinical data (e.g., LD50_{50} in rodents) required; assume acute toxicity until proven otherwise.
  • Handling : Use PPE (gloves, goggles) in a fume hood.
  • Disposal : Follow EPA guidelines for organic waste .

Advanced: How can bioisosteric replacement improve pharmacokinetics?

Answer:

  • Oxadiazole Replacement : Substitute with 1,3,4-thiadiazole to enhance metabolic stability (longer t1/2_{1/2} in liver microsomes) .
  • Furan Ring Modifications : Replace with thiophene for improved bioavailability (logP increase by ~0.5 units) .
    Validate via in vivo PK studies (e.g., rat plasma concentration-time curves) .

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